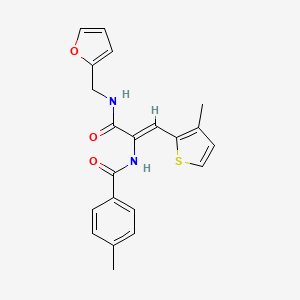
N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-METHYLBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-METHYLBENZAMIDE is an organic compound characterized by its complex structure, which includes a furan ring, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-METHYLBENZAMIDE typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Furan and Thiophene Rings: The furan and thiophene rings can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The furan and thiophene rings can be coupled to form the vinyl linkage using palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where the amine group reacts with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-METHYLBENZAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-METHYLBENZAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(2-THIENYL)VINYL)-4-METHYLBENZAMIDE: Similar structure but with a different thiophene substitution.
N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-ETHYLBENZAMIDE: Similar structure but with an ethyl group instead of a methyl group on the benzamide ring.
Uniqueness
N-(1-(((2-FURYLMETHYL)AMINO)CARBONYL)-2-(3-ME-2-THIENYL)VINYL)-4-METHYLBENZAMIDE is unique due to its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[(Z)-3-(furan-2-ylmethylamino)-1-(3-methylthiophen-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-14-5-7-16(8-6-14)20(24)23-18(12-19-15(2)9-11-27-19)21(25)22-13-17-4-3-10-26-17/h3-12H,13H2,1-2H3,(H,22,25)(H,23,24)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERIUFWDODLIMS-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=C(C=CS2)C)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=C(C=CS2)C)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














